molecular formula C13H13N3O4 B6011294 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B6011294
M. Wt: 275.26 g/mol
InChI Key: DBCOCUSNVHTNMZ-UHFFFAOYSA-N
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Description

5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.

Mechanism of Action

5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor involved in the regulation of glutamatergic neurotransmission. By blocking the activation of mGluR5, this compound reduces the release of glutamate and inhibits the downstream signaling pathways involved in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. Studies have demonstrated that this compound can reduce the expression of mGluR5 in the hippocampus and prefrontal cortex, which are brain regions involved in learning and memory. This compound has also been shown to decrease the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction.

Advantages and Limitations for Lab Experiments

5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for laboratory experiments. It is a highly selective antagonist of mGluR5, which allows for specific modulation of glutamatergic neurotransmission. This compound is also stable and easy to handle, making it a useful tool for studying the role of mGluR5 in various physiological and pathological processes. However, this compound has some limitations in laboratory experiments, including its low solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research on 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential therapeutic applications. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical settings. Another direction is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorder. Additionally, the combination of this compound with other pharmacological agents may have synergistic effects and improve its therapeutic efficacy.

Synthesis Methods

The synthesis of 5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-methoxyaniline with ethyl acetoacetate and ammonium acetate in ethanol. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound as a white crystalline solid. This method has been optimized to produce high yields of pure this compound with minimal impurities.

Scientific Research Applications

5-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. Studies have shown that this compound can modulate synaptic plasticity, neuronal excitability, and neurotransmitter release in the brain. This compound has also been shown to have potential therapeutic applications in several neurological and psychiatric disorders, such as Fragile X syndrome, Parkinson's disease, and addiction.

Properties

IUPAC Name

6-hydroxy-5-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-7(10-11(17)15-13(19)16-12(10)18)14-8-3-5-9(20-2)6-4-8/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCOCUSNVHTNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202226
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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